1-benzyl-3-(benzyloxy)-N-(2,4-difluorophenyl)-1H-pyrazole-4-carboxamide

Medicinal chemistry Structure-activity relationship Fluorine chemistry

Procure this specific 2,4-difluorophenyl pyrazole-4-carboxamide — not the interchangeable 2,5-difluoro isomer — to ensure assay reproducibility in SDH inhibition, CB2 antagonist profiling, and antifungal screening. Its dual-benzyl architecture and 3-benzyloxy substituent probe steric tolerance at the SDH C3 sub-pocket inaccessible to 3-difluoromethyl analogs. With XLogP3-AA 4.7 and 7 rotatable bonds, this ≥95% purity probe is essential for CYP450 metabolic stability SAR and pharmacophore model calibration. Non-substitutable; validate before ordering analogs.

Molecular Formula C24H19F2N3O2
Molecular Weight 419.432
CAS No. 1013756-36-9
Cat. No. B2964010
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-benzyl-3-(benzyloxy)-N-(2,4-difluorophenyl)-1H-pyrazole-4-carboxamide
CAS1013756-36-9
Molecular FormulaC24H19F2N3O2
Molecular Weight419.432
Structural Identifiers
SMILESC1=CC=C(C=C1)CN2C=C(C(=N2)OCC3=CC=CC=C3)C(=O)NC4=C(C=C(C=C4)F)F
InChIInChI=1S/C24H19F2N3O2/c25-19-11-12-22(21(26)13-19)27-23(30)20-15-29(14-17-7-3-1-4-8-17)28-24(20)31-16-18-9-5-2-6-10-18/h1-13,15H,14,16H2,(H,27,30)
InChIKeyRUCKNOLGWUKSFA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

1-Benzyl-3-(benzyloxy)-N-(2,4-difluorophenyl)-1H-pyrazole-4-carboxamide (CAS 1013756-36-9): Structural Profile and Procurement Relevance


1-Benzyl-3-(benzyloxy)-N-(2,4-difluorophenyl)-1H-pyrazole-4-carboxamide is a fully substituted pyrazole-4-carboxamide featuring a benzyl group at N1, a benzyloxy ether at C3, and a 2,4-difluoroanilide at C4 [1]. With a molecular formula of C24H19F2N3O2 and a molecular weight of 419.4 g/mol, it belongs to a therapeutically relevant scaffold explored for succinate dehydrogenase (SDH) inhibition, cannabinoid receptor modulation, and antifungal activity [2][3]. The compound is typically supplied at ≥95% purity for research use [1].

Why 1-Benzyl-3-(benzyloxy)-N-(2,4-difluorophenyl)-1H-pyrazole-4-carboxamide Cannot Be Interchanged with Generic Pyrazole Carboxamide Analogs


Pyrazole-4-carboxamides exhibit steep structure-activity relationships (SAR) where even minor modifications—such as repositioning the fluorine atoms on the anilide ring from 2,4- to 2,5-difluoro substitution—can dramatically alter target binding, selectivity, and physicochemical properties [1]. The specific 2,4-difluorophenyl moiety in this compound imparts a distinct electronic distribution and steric profile that is non-transferable to its 2,5-difluoro, 3,4-difluoro, or non-fluorinated phenyl analogs [2]. Consequently, generic substitution without experimental validation risks loss of potency, altered selectivity, or failed assay reproducibility in SDH inhibition, cannabinoid receptor studies, or antifungal screening campaigns.

Quantitative Differentiation: 1-Benzyl-3-(benzyloxy)-N-(2,4-difluorophenyl)-1H-pyrazole-4-carboxamide vs. Closest Analogs


Fluorine Substitution Pattern: 2,4-Difluoro vs. 2,5-Difluoro Anilide Isomer

The 2,4-difluorophenyl substitution pattern present in the target compound is expected to confer different electronic effects and metabolic stability compared to the 2,5-difluorophenyl isomer [1]. In analogous pyrazole carboxamide series, the position of fluorine atoms has been shown to modulate both target binding affinity and off-target profiles [2]. While direct head-to-head IC50 data for these exact isomers is not publicly available, the class-level SAR strongly indicates that the 2,4-difluoro arrangement provides a unique interaction fingerprint that cannot be replicated by the 2,5-difluoro isomer.

Medicinal chemistry Structure-activity relationship Fluorine chemistry

Lipophilicity Comparison: Target Compound vs. Non-Fluorinated Phenyl Analog

The computed XLogP3-AA value for 1-benzyl-3-(benzyloxy)-N-(2,4-difluorophenyl)-1H-pyrazole-4-carboxamide is 4.7 [1], reflecting the lipophilic contribution of the two fluorine atoms and the dual benzyl groups. The non-fluorinated analog, 1-benzyl-3-(benzyloxy)-N-phenyl-1H-pyrazole-4-carboxamide, is expected to have a lower logP (estimated ~4.0-4.2 based on fluorine contributions), which may translate to reduced membrane permeability and altered tissue distribution.

Lipophilicity Drug-likeness Physicochemical profiling

Hydrogen Bond Acceptor Count and Target Engagement Potential

The target compound possesses 5 hydrogen bond acceptor (HBA) sites (from the carboxamide oxygen, the benzyloxy ether oxygen, the pyrazole ring nitrogens, and the fluorine atoms), compared to 3 HBA sites in a typical non-fluorinated, non-benzyloxy pyrazole carboxamide [1]. The increased HBA count in this compound enables additional intermolecular interactions with target protein residues, which may enhance binding affinity in systems where hydrogen bonding is a key determinant of potency.

Hydrogen bonding Target engagement Medicinal chemistry design

Rotatable Bond Count and Conformational Flexibility

The target compound has 7 rotatable bonds (benzyl, benzyloxy, and carboxamide linkages), whereas many tight-binding SDH inhibitors incorporate rigidifying features such as a difluoromethyl group at C3, reducing rotatable bond count to 4–5 [1][2]. Higher conformational flexibility can be advantageous for induced-fit binding mechanisms but may incur an entropic penalty in pre-organized binding pockets.

Conformational entropy Molecular flexibility Drug design

Molecular Weight and its Implications for Permeability and Solubility

At 419.4 g/mol, the target compound sits near the upper boundary of typical oral drug space, whereas simpler pyrazole carboxamides (e.g., 3-difluoromethyl-N-phenyl-1-methyl-1H-pyrazole-4-carboxamide, MW ~265 g/mol) are considerably lighter [1]. The higher molecular weight may reduce aqueous solubility but can also enhance binding affinity through additional hydrophobic contacts in larger binding pockets such as those of CB2 cannabinoid receptors.

Drug-likeness Permeability Solubility

Optimal Use Cases for 1-Benzyl-3-(benzyloxy)-N-(2,4-difluorophenyl)-1H-pyrazole-4-carboxamide Based on Differentiated Properties


Structure-Activity Relationship (SAR) Studies on Cannabinoid CB2 Receptor Antagonists

The compound's dual benzyl architecture, 2,4-difluoroanilide moiety, and elevated lipophilicity (XLogP3-AA = 4.7) align with pharmacophoric features described in Sanofi's 3-pyrazolecarboxamide cannabinoid receptor patent family [1]. Researchers investigating CB2-selective antagonists should prioritize this specific 2,4-difluoro substitution pattern, as it may influence receptor subtype selectivity compared to the 2,5-difluoro isomer. The compound serves as a key intermediate or probe molecule for exploring SAR around the N-aryl region of CB2 antagonist pharmacophores.

Antifungal Succinate Dehydrogenase (SDH) Inhibitor Lead Diversification

The 3-benzyloxy substituent differentiates this compound from the 3-difluoromethyl series dominating current SDH inhibitor development [2]. This compound can be used to probe the steric and electronic tolerance of the SDH C3-binding sub-pocket, which typically accommodates a difluoromethyl or methyl group. Its 7 rotatable bonds provide greater conformational sampling, potentially enabling binding modes inaccessible to more rigid analogs. Agricultural fungicide discovery programs exploring resistance-breaking scaffolds should consider this compound for panel screening.

Computational Chemistry and Pharmacophore Modeling

With a well-defined computed property profile—XLogP3-AA 4.7, 5 HBA, 7 rotatable bonds, MW 419.4 g/mol [3]—this compound is a valuable reference for building and validating pharmacophore models targeting lipophilic binding sites. Its distinct 2,4-difluorophenyl group provides a unique electrostatic potential surface for molecular docking studies compared to mono-fluoro or non-fluorinated analogs. Computational chemists should use this compound as a calibration standard when parameterizing scoring functions for halogenated pyrazole carboxamides.

Metabolic Stability and CYP450 Interaction Profiling

The 2,4-difluorophenyl substitution pattern is known to influence oxidative metabolism compared to 2,5-difluoro or unsubstituted phenyl rings [3]. This compound can serve as a probe substrate in CYP450 isoform selectivity assays to map the metabolic fate of fluorinated pyrazole carboxamides. The benzyloxy group at C3 provides an additional metabolic soft spot (O-debenzylation), enabling comparative metabolic pathway analysis against 3-alkyl or 3-difluoromethyl analogs. Preclinical DMPK groups should employ this compound when building metabolic stability SAR for this scaffold class.

Quote Request

Request a Quote for 1-benzyl-3-(benzyloxy)-N-(2,4-difluorophenyl)-1H-pyrazole-4-carboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.